molecular formula C10H15NO2S2 B5149536 N-{2-[(4-methylphenyl)thio]ethyl}methanesulfonamide

N-{2-[(4-methylphenyl)thio]ethyl}methanesulfonamide

Cat. No.: B5149536
M. Wt: 245.4 g/mol
InChI Key: UAQTUXUQFSJGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-methylphenyl)thio]ethyl}methanesulfonamide, commonly known as MTSEA, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive compound that is commonly used to modify cysteine residues in proteins. MTSEA has been used in a variety of scientific applications, including the study of protein structure and function, as well as drug discovery and development.

Mechanism of Action

MTSEA reacts with cysteine residues in proteins, forming a covalent bond between the sulfur atom of the cysteine residue and the carbon atom of the MTSEA molecule. This reaction can lead to changes in protein structure and function, which can provide important insights into protein function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MTSEA can vary depending on the specific protein being studied and the location of the modified cysteine residue. In general, MTSEA modification can lead to changes in protein structure and function, which can have a range of effects on cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using MTSEA in lab experiments is that it can provide important information about protein structure and function. However, there are also limitations to its use, including the potential for non-specific modification of other amino acids and the need to carefully control reaction conditions to ensure specific modification of cysteine residues.

Future Directions

There are a number of future directions for the use of MTSEA in scientific research. One area of focus is the development of new methods for the specific modification of cysteine residues in proteins. Another area of focus is the use of MTSEA in drug discovery and development, particularly in the identification of new drug targets and the development of new drugs that target specific proteins. Additionally, there is ongoing research into the use of MTSEA in the study of protein-protein interactions and the role of cysteine residues in these interactions.

Synthesis Methods

MTSEA can be synthesized using a variety of methods, including the reaction of 2-bromoethylmethanesulfonate with 4-methylthiophenol in the presence of a base. Other methods include the reaction of 2-chloroethylmethanesulfonate with 4-methylthiophenol, or the reaction of 2-bromoethanethiol with methanesulfonyl chloride.

Scientific Research Applications

MTSEA has been widely used in scientific research, particularly in the study of protein structure and function. It is commonly used to modify cysteine residues in proteins, which can provide important information about the role of specific amino acids in protein function. MTSEA has also been used in drug discovery and development, as it can be used to identify potential drug targets and to develop new drugs.

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfanylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S2/c1-9-3-5-10(6-4-9)14-8-7-11-15(2,12)13/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQTUXUQFSJGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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